5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-17-9-10-18(2)20(12-17)15-28-24-16-27-21(13-23(24)26)14-25-11-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-10,12-13,16H,5,7,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCVLBDWXRSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring, followed by the attachment of the pyranone moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-diethylamino-phenyl)-2H-quinolin-1-yl-phenyl-methanone: Another quinoline derivative with different functional groups.
2-(4-methoxyphenyl)-2H-quinolin-1-yl-phenyl-methanone: Similar structure but with a methoxy group instead of a dimethylphenyl group.
Uniqueness
5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyran ring fused with a tetrahydroquinoline moiety and a methoxy group attached to a dimethylphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant potential in reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, influencing signaling pathways related to inflammation and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antioxidant Activity
A study conducted by Hamid et al. (2020) evaluated the antioxidant capacity of similar compounds and found that derivatives with methoxy groups exhibited enhanced activity against lipid peroxidation .
Antimicrobial Efficacy
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antimicrobial properties of compounds with similar structures. The study demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. For instance, a recent publication indicated that it effectively reduced cell viability in breast cancer cells through caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. Key Parameters :
- Temperature: 80–100°C for condensation steps.
- Solvents: Polar aprotic solvents (DMF, DMSO) for high reactivity.
- Yield optimization: Monitor reaction progress via TLC or HPLC .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Q. Answer :
- 1H/13C NMR : Identify proton environments (e.g., pyranone lactone protons at δ 6.2–6.8 ppm) and quaternary carbons in the tetrahydroquinoline ring .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns .
- FTIR : Detect carbonyl stretching (~1670 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry, as demonstrated for structurally related benzopyran-4-ones .
Advanced: How can synthesis protocols be optimized to minimize side reactions?
Q. Answer :
- Side reaction analysis : Common issues include lactone ring opening or premature oxidation of the tetrahydroquinoline group.
- Mitigation strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Introduce protecting groups (e.g., tert-butyldimethylsilyl) for sensitive moieties .
- Optimize stoichiometry: Excess benzyl bromide (1.2–1.5 equiv) improves coupling efficiency .
- Case study : Analogous pyrazolo-pyrimidine syntheses achieved 85% yield by replacing DMF with THF to reduce hydrolysis .
Advanced: What experimental designs are suitable for studying environmental fate and biodegradation?
Answer :
Adopt a tiered approach inspired by INCHEMBIOL project frameworks :
Lab-scale studies :
- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS.
- Photolysis : Use UV irradiation (λ = 254–365 nm) to assess stability under sunlight .
Biotic assays :
- Inoculate soil/water samples with microbial consortia. Measure residual compound concentrations over 30 days .
Data analysis : Apply first-order kinetics to model degradation rates. Compare with structurally similar furanones (e.g., 4-methoxy-2(5H)-furanone) to identify substituent effects .
Advanced: How to resolve contradictions in reported bioactivity data?
Q. Answer :
- Meta-analysis : Compile data from assays (e.g., IC₅₀ values) and standardize variables (cell line, incubation time) .
- Structural analogs : Compare with 5-Methoxytryptophol derivatives to isolate the role of the pyranone core vs. tetrahydroquinoline .
- Assay validation : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to eliminate confounding factors .
Advanced: How can computational modeling predict biological target interactions?
Q. Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs). Prioritize targets with high complementarity to the tetrahydroquinoline’s basic nitrogen .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare with experimental IC₅₀ data .
- QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability)?
Q. Answer :
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to the 2,5-dimethylphenyl moiety .
- Metabolic stability : Replace labile ester groups with amides or carbamates, as seen in pyrazolo-pyrimidine derivatives .
- In vivo testing : Use rodent models to measure AUC and Cmax. Cross-reference with vanillic acid derivatives for structural guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
